molecular formula C11H16ClN3O2S B1455906 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine CAS No. 1316218-05-9

4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine

Cat. No. B1455906
M. Wt: 289.78 g/mol
InChI Key: NZFQKZHUEQIIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Synthesis and Antiviral Activity

One study delves into the synthesis of pyrimidine derivatives and their antiviral activities, highlighting the synthesis process involving chloro and methylthio groups, leading to compounds with slight activity against human cytomegalovirus (HCMV), albeit with cytotoxicity issues that limit further consideration for study (Saxena et al., 1988).

Reactivity and Chemical Transformations

Research on the reactivity of ethylsulfonylpyridines, including chloro and ethylsulfonyl derivatives, explores their transformation into various compounds through hydrolysis, methylation, and reactions with sodium sulfite, providing insights into synthetic pathways for chemical derivatives (Rouchaud et al., 1997).

Nucleoside Synthesis

Another study focuses on the synthesis of hydrogen-bond-degenerate tricyclic pyrrolopyrimidine nucleosides, illustrating the transformation of methylsulfanyl and hydroxy groups into chloro derivatives through a series of reactions aimed at developing nucleoside analogs (Williams et al., 1998).

Synthesis of Piperidinylmethyl Pyridine

The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate in pharmaceutical development, showcases a method starting from amino methylpyridine through chlorination and condensation, emphasizing the synthesis efficiency and potential application in drug development (Shen Li, 2012).

Heterocyclic Compound Synthesis

The study on the synthesis of heterocyclic sulfanyl pyrimidin-4(3H)-one derivatives targets the development of compounds with a broad spectrum of biological activities, including antimicrobial and antiviral properties, through efficient synthesis methods (Bassyouni & Fathalla, 2013).

properties

IUPAC Name

4-chloro-6-methyl-2-(1-methylsulfonylpiperidin-3-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S/c1-8-6-10(12)14-11(13-8)9-4-3-5-15(7-9)18(2,16)17/h6,9H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFQKZHUEQIIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCN(C2)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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